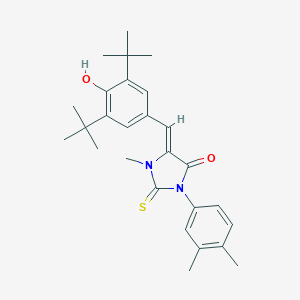
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide, also known as BAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BAA belongs to the class of compounds known as amides, which are widely used in various fields of research due to their unique chemical properties and diverse applications.
Mechanism of Action
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide is believed to act as an agonist for certain receptors in the body, which leads to the activation of various signaling pathways. The exact mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide is still being studied, but it is believed to involve the modulation of ion channels and the activation of intracellular signaling cascades.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of various signaling pathways. 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide in lab experiments is its high affinity for certain receptors, which makes it a valuable tool for studying receptor-ligand interactions. However, 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and use the compound safely.
Future Directions
There are many potential future directions for research involving 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide, including the development of new therapeutic agents based on its unique chemical properties, the study of its interactions with other compounds and receptors, and the investigation of its potential applications in various fields such as neuroscience and cancer research. Overall, 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide is a valuable tool for scientific research with many potential applications and future directions.
Synthesis Methods
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide involves the reaction of 2-(4-bromo-2-chlorophenoxy) acetic acid with cyclododecylamine in the presence of a catalyst. The reaction yields 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide as a white solid, which can be purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide has been widely used in scientific research for its potential applications in various fields such as biochemistry, pharmacology, and toxicology. 2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide has been shown to have a high affinity for certain receptors in the body, making it a valuable tool for studying receptor-ligand interactions.
properties
Molecular Formula |
C20H29BrClNO2 |
|---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-cyclododecylacetamide |
InChI |
InChI=1S/C20H29BrClNO2/c21-16-12-13-19(18(22)14-16)25-15-20(24)23-17-10-8-6-4-2-1-3-5-7-9-11-17/h12-14,17H,1-11,15H2,(H,23,24) |
InChI Key |
QHBIVYSCBDGSOI-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cycloheptyl-2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297257.png)
![4-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-cyclohexylbenzenesulfonamide](/img/structure/B297260.png)
![N-benzyl-N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B297261.png)
![ethyl 2-{3-[(1-(2-furylmethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297264.png)
![2-{3-[(1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(thien-2-ylmethyl)acetamide](/img/structure/B297266.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B297268.png)
![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)

![3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297274.png)
![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B297280.png)